![molecular formula C9H18N2O3 B1414717 Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate CAS No. 709649-99-0](/img/structure/B1414717.png)
Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate
Overview
Description
“Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” is a chemical compound with the molecular formula C9H18N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” has been studied extensively. For instance, the acylation of methyl phenylcarbamate, 2-(morpholin-4-yl)ethyl phenylcarbamate, and 2-(pyridin-2-yl)ethyl phenylcarbamate with acetic anhydride in polyphosphoric acid at 50–55°C (3 h) involved the para position with respect to the carbamate group with the formation of the corresponding acetophenones .Molecular Structure Analysis
The molecular structure of “Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to an ethyl group, which is further connected to an amino group and an acetate group .Scientific Research Applications
Heterocyclic Scaffolds Synthesis
Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate and its derivatives have been utilized in the synthesis of heterocyclic scaffolds. For instance, dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a closely related compound, was synthesized and used as a versatile building block for generating valuable heterocyclic compounds such as methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and others. This demonstrates the compound's utility in creating complex molecular structures useful in various chemical and pharmaceutical applications (Pandey, Gaikwad, & Gadre, 2012).
Antimicrobial and Analgesic Compounds
The compound's derivatives have been explored for their potential in medicinal chemistry. For example, a series of methyl-3-acyl-6-amino-4-aryl-5-cyano-4H-pyrano-2-carboxylates, synthesized using reactions involving morpholine, showed antimicrobial, analgesic, and antipyretic activities. This highlights the compound's relevance in developing new pharmaceutical agents with diverse therapeutic properties (Максим Андреевич Марьясов et al., 2016).
Bio-relevant Catalytic Activities
In the field of bioinorganic chemistry, derivatives of Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate have been used to study the role of ligand backbones on the bio-relevant catalytic activities of metal complexes. For example, zinc(II) complexes with ligands derived from morpholine demonstrated catalytic activities relevant to biological systems, such as the hydrolytic cleavage of phosphoester bonds, which is a key reaction in biological phosphorylation and dephosphorylation processes (Chakraborty et al., 2014).
Synthesis of Potent Antimicrobials
The compound and its related structures have been used in the synthesis of potent antimicrobials. A notable example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which served as a precursor for antimicrobials like arecoline derivatives, showcasing the compound's significant role in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
COX-2 Inhibitors Development
In medicinal chemistry, derivatives of Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate have been synthesized and tested as potential cyclooxygenase-2 (COX-2) inhibitors. This research avenue is crucial for developing new therapeutic agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).
properties
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-13-9(12)8-10-2-3-11-4-6-14-7-5-11/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXAUDAVNQNHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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